molecular formula C12H19NO2 B13299840 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione

5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione

Cat. No.: B13299840
M. Wt: 209.28 g/mol
InChI Key: VCSRCTVTNFFQSY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexane-1,3-dione core, with two methyl groups at the 5-position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane-1,3-dione, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the diketone groups to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrolidine ring or the cyclohexane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

    2-(Pyrrolidin-2-yl)cyclohexane-1,3-dione: Similar structure but without the dimethyl groups, which can affect its reactivity and stability.

    5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione derivatives: Various derivatives with different substituents on the pyrrolidine or cyclohexane rings, offering a range of properties and applications.

Uniqueness

This compound is unique due to the presence of both the pyrrolidine ring and the dimethyl groups on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5,5-dimethyl-2-pyrrolidin-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C12H19NO2/c1-12(2)6-9(14)11(10(15)7-12)8-4-3-5-13-8/h8,11,13H,3-7H2,1-2H3

InChI Key

VCSRCTVTNFFQSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C2CCCN2)C

Origin of Product

United States

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